Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate
Description
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate is a compound that features a tert-butyl carbamate group and a dioxaborolane moiety
Properties
IUPAC Name |
tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO4/c1-11(10-17(9)12(18)19-13(2,3)4)16-20-14(5,6)15(7,8)21-16/h1,10H2,2-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCWVVWYJTWTQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CN(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1648929-99-0 | |
| Record name | tert-butyl N-methyl-N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable boronic ester. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The dioxaborolane moiety can be oxidized to form boronic acids.
Reduction: The carbamate group can be reduced under specific conditions to yield amines.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate involves its ability to participate in various chemical reactions. The dioxaborolane moiety can form stable complexes with other molecules, facilitating reactions such as cross-coupling. The carbamate group can undergo hydrolysis or reduction, leading to the formation of amines, which are important intermediates in many biological processes .
Comparison with Similar Compounds
Similar compounds include:
Phenylboronic acid pinacol ester: Another boronic ester used in cross-coupling reactions.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a phenyl group instead of a carbamate.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: Contains a pyridine ring, used in similar synthetic applications.
The uniqueness of Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate lies in its combination of a carbamate and a dioxaborolane moiety, which provides versatility in both organic synthesis and potential biological applications .
Biological Activity
Tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]carbamate is a compound of interest due to its potential biological activities. The presence of the dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in targeting specific biological pathways. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C18H28BNO4
- Molecular Weight : 334.22 g/mol
- CAS Number : 1572399-64-4
The biological activity of this compound may be attributed to its ability to interact with various biological targets. The dioxaborolane group is known for its role in stabilizing interactions with biomolecules, potentially influencing enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds containing boron have significant antimicrobial properties. For instance:
- Case Study : A related compound demonstrated strong antibacterial activity against both Gram-positive and Gram-negative bacteria. It showed effectiveness against drug-resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant Enterococcus) at low concentrations (0.78-3.125 µg/mL) .
Cytotoxicity and Selectivity
The selectivity of the compound towards bacterial cells over mammalian cells is crucial for therapeutic applications:
- Findings : In vitro studies have shown that certain derivatives exhibit low cytotoxicity towards mammalian cell lines while maintaining potent antibacterial effects . This selectivity is essential for minimizing side effects in potential therapeutic applications.
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity:
- Dioxaborolane Group : Enhances lipophilicity and stability.
- Carbamate Functionality : May facilitate interactions with biological targets by acting as a hydrogen bond donor or acceptor.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
